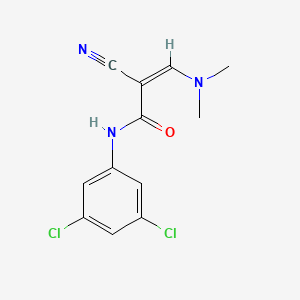

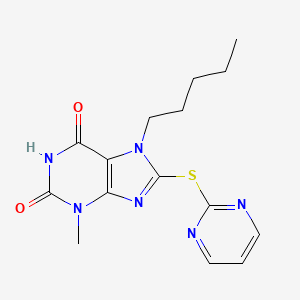

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar benzenesulfonamide derivatives often involves multi-step chemical reactions, starting from basic building blocks such as benzenesulfonyl chloride, pyrazoles, and various amines or other functional groups to introduce the desired structural features. For example, the synthesis of related compounds has been reported through the oxidation of precursor molecules followed by reactions such as esterification, hydrazinolysis, and further functionalization to achieve the target compound (Mustafa et al., 2016).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of the sulfonyl group attached to the benzene ring, which significantly influences their physical and chemical properties. Crystallographic studies of related compounds reveal significant differences in conformations, which could affect their activity and interactions with biological targets. The conformational flexibility and the possible steric effects within molecular arrangements are crucial for understanding the behavior of such molecules (Borges et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of benzenesulfonamides can be influenced by the substituents on the benzene ring and the nature of the sulfonyl group. These compounds participate in various chemical reactions, including sulfonation, alkylation, and coupling reactions, which can be utilized to introduce additional functional groups or modify the molecular structure for specific applications. The presence of the pyrazolyl group can also contribute to the reactivity, offering sites for further functionalization (Karunakar et al., 2023).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are determined by their molecular structure. The crystalline structure and the specific conformation adopted in the solid state can provide insights into the compound's stability and solubility, which are essential parameters in drug design and formulation (Asiri et al., 2012).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are crucial for understanding the compound's behavior in biological systems or chemical reactions. Studies on related compounds have shown that the presence of the sulfonamide group can impart acidic properties, while the aromatic system may participate in π-π interactions, affecting the compound's binding to biological targets or its behavior in crystalline forms (Jacobs et al., 2013).

Applications De Recherche Scientifique

Synthesis and Biological Activity

The compound, due to its complex structure, has been involved in various synthetic and biological studies. For instance, derivatives of this chemical structure have shown antimicrobial activity against a range of bacteria and fungi. Specifically, the synthesis of novel pyrazoline and pyrazole derivatives incorporating benzenesulfonamide moieties has been reported, demonstrating significant antimicrobial activity against organisms such as E. coli, P. aeruginosa, S. aureus, and C. albicans (Hassan, 2013). Furthermore, celecoxib derivatives synthesized from the reaction of alkyl/aryl isothiocyanates with celecoxib have been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, revealing the potential of such compounds to be developed into therapeutic agents (Küçükgüzel et al., 2013).

Herbicidal Activity

Notably, certain compounds within this chemical class exhibit herbicidal activity, particularly as post-emergence agents on dicotyledonous weed species, suggesting a potential role in agricultural chemistry. These compounds appear to interfere with the biosynthesis of branched-chain amino acids, providing a mechanism for their herbicidal action (Eussen et al., 1990).

Pharmacological Potential

There's evidence indicating the pharmacological potential of these compounds, including their effects on pathological pain models in mice. One study reported the synthesis of 3-substituted 1-(4-benzenesulfonamide)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydropyrazoles, which were tested for their effect on a pathological pain model in mice, showing significant anti-hyperalgesic action and anti-edematogenic effects (Lobo et al., 2015). This highlights the therapeutic potential of these compounds in managing pain and inflammation.

Structural and Conformational Studies

Structural and conformational analysis of related compounds has been performed to understand their biological activities better. For example, the crystal structures of N-[2-(1-benzenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-benzenesulfonamide revealed significant differences in the conformations adopted by molecules, which could influence their activity in biological systems (Borges et al., 2014).

Cytotoxicity and Antitumor Activity

Additionally, the cytotoxicity and tumor-specificity of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides have been investigated, showing potential as carbonic anhydrase inhibitors and for further anti-tumor activity studies (Gul et al., 2016).

Propriétés

IUPAC Name |

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O2S/c17-16(18,19)12-2-1-3-13(10-12)27(25,26)22-7-9-24-8-4-14(23-24)15-11-20-5-6-21-15/h1-6,8,10-11,22H,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJYRNJCXCDSJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2495789.png)

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/no-structure.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2495795.png)

![1-[4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2495798.png)

![2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2495802.png)

![9-isopentyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2495804.png)